molecular formula C19H18N2OS B4097529 (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone

(2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B4097529
M. Wt: 322.4 g/mol
InChI Key: QOGBSPLRISFSFR-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a pyrrolidine moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction progress, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF or THF as a solvent.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In the medical field, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets suggests it could be useful in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanol
  • (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)ethanone
  • (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)propanone

Uniqueness

What sets (2-Methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its combination of a benzothiazole ring with a pyrrolidine moiety is not commonly found in other compounds, making it a unique subject of study.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-20-17-8-7-15(11-18(17)23-13)19(22)21-10-9-16(12-21)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGBSPLRISFSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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